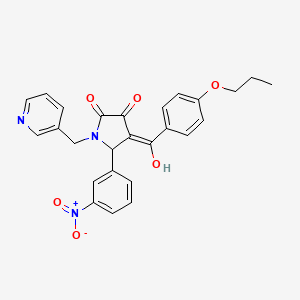![molecular formula C16H14N4O4S B5366405 3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5366405.png)
3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid, also known as PMSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of 3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. It also inhibits the growth of cancer cells by interfering with the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. It also inhibits the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid in lab experiments is its potential applications in various fields of research, including cancer treatment and Alzheimer's disease. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid. One area of research is the development of new drugs for the treatment of Alzheimer's disease, as this compound has been shown to inhibit the activity of acetylcholinesterase. Another area of research is the development of new cancer treatments, as this compound has been shown to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
合成法
The synthesis method of 3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid involves the reaction of 3-(1H-pyrazol-4-yl)benzoic acid with pyridine-2-carboxaldehyde followed by the reaction with sulfonamide. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.
科学的研究の応用
3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid has been widely used in scientific research due to its potential applications in various fields. One of the main areas of research is cancer treatment, where this compound has been shown to inhibit the growth of cancer cells. It has also been used in the development of new drugs for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
特性
IUPAC Name |
3-(1H-pyrazol-4-yl)-5-(pyridin-2-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c21-16(22)12-5-11(13-8-18-19-9-13)6-15(7-12)25(23,24)20-10-14-3-1-2-4-17-14/h1-9,20H,10H2,(H,18,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYDTRGNLBQQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366327.png)
![N-(2-methoxyethyl)-1'-[6-(methoxymethyl)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366332.png)
amine hydrochloride](/img/structure/B5366337.png)

![2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5366352.png)
![4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5366355.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-pyrazole](/img/structure/B5366356.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5366363.png)
![5-(4-fluorophenyl)-7-(4-methyl-1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5366364.png)
![N-ethyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5366371.png)

![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5366410.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5366416.png)
